1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride
Description
1-Oxa-7-azaspiro[4.4]nonan-3-one hydrochloride is a spirocyclic compound featuring a fused oxa-aza bicyclic system. Its synthesis involves the conversion of intermediates such as 1-Oxa-7-azaspiro[4.4]nonan-2-ylmethyl 4-methoxybenzoate hydrochloride (22a) via trifluoroacetic acid (TFA) treatment, followed by purification using chromatographic techniques and structural validation via mass spectrometry . The compound’s rigid spirocyclic architecture makes it a valuable scaffold in medicinal chemistry, particularly for exploring bioactivity and stereochemical properties.
Properties
IUPAC Name |
1-oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6-3-7(10-4-6)1-2-8-5-7;/h8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNRTHMSLZJIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)CO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride involves several synthetic routes. One common method includes the reaction of spiroaminals, which are known for their novel skeletons and significant biological activities. Different strategies have been developed for their synthesis, highlighting the versatility and potential for creating diverse compounds with varied biological activities. Industrial production methods often involve the use of high-quality reference standards to ensure accurate results .
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride has a wide range of scientific research applications, including:
Antimicrobial Agents: The compound and its derivatives have been synthesized for antimicrobial applications.
Antiviral Research: Some derivatives have demonstrated potential as antiviral agents, particularly against coronaviruses.
Anticancer Properties: Research into the compound’s derivatives has explored their anticancer properties, involving synthesizing novel derivatives and evaluating their activity against various cancer cell lines.
Drug Discovery Modules: The compound has served as a building block in drug discovery, with new classes of thia/oxa-azaspiro[3.4]octanes synthesized for their potential as multifunctional, structurally diverse modules.
Mechanism of Action
The mechanism by which 1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Azaspirene
- Structure: Contains a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core.
- Source : Produced by the fungus Neosartorya sp.
- Bioactivity: Potent angiogenesis inhibitor, targeting methionine aminopeptidase-2 (MetAP-2) .
- Key Difference : The presence of a conjugated ene-dione system enhances its biological activity compared to the simpler oxazaspiro scaffold of the target compound.
Pseurotin I
- Structure: Shares the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core but includes an additional methylene group in the side chain.
- Source : Isolated from Aspergillus felis FM324.
- Bioactivity : Mild NF-κB inhibition and weak antibacterial activity against Gram-positive bacteria .
- Key Difference : The extended alkyl chain alters solubility and target specificity.
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one Hydrochloride
- Structure : Features two nitrogen atoms in the spiro system (vs. one oxygen and one nitrogen in the target compound).
- Source: Synthetic, with CAS No. 1657033-44-5.
- Applications : Used in pharmaceutical research for its improved stability and nucleophilic reactivity .
- Key Difference : The additional nitrogen enhances hydrogen-bonding capacity, influencing pharmacokinetic properties.
Functional Analogues
RK-95113
- Structure: A fumagillin-related compound with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton.
- Source : Derived from Aspergillus fumigatus.
- Bioactivity : Angiogenesis inhibition via MetAP-2 binding, similar to azaspirene .
- Key Difference : Structural modifications in the side chain improve bioavailability compared to the target compound.
7-Amino-2-azaspiro[4.4]nonan-3-one Hydrochloride
- Structure: Replaces the oxygen atom with an amino group.
- Source : Synthetic (CAS: 2173991-79-0).
- Applications : Explored as a chiral ligand in asymmetric catalysis due to its rigid spirocyclic framework .
- Key Difference: The amino group introduces basicity, altering solubility and reactivity.
Physicochemical and Pharmacological Comparison
Key Findings and Implications
Structural Flexibility: The position and type of heteroatoms (O vs. N) significantly influence bioactivity. For example, azaspirene’s ene-dione system is critical for angiogenesis inhibition, while amino-substituted analogs excel in catalysis .
Synthetic Accessibility : The target compound and its diaza analogs are more synthetically tractable than fungal-derived spirocycles, enabling scalable production .
Biological Relevance : Fungal-derived spirocycles (e.g., azaspirene, pseurotins) exhibit broader bioactivity due to evolutionary optimization, whereas synthetic variants prioritize stability and modularity .
Biological Activity
1-Oxa-7-azaspiro[4.4]nonan-3-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which allows for diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.
Chemical Structure and Properties
The compound features a spirocyclic arrangement with an oxygen atom replacing a nitrogen atom, leading to distinct chemical reactivity compared to similar compounds. Its molecular formula is CHClNO, and it is characterized by the following structural features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Oxa-7-azaspiro[4.4]nonan-3-one hydrochloride | Contains an oxygen atom in place of nitrogen | Exhibits different reactivity due to the presence of oxygen |
| 7-Thia-1-azaspiro[4.4]nonan-4-ol | Incorporates sulfur within the spirocyclic ring | Potentially different biological activities |
| 1-Thia-4-azaspiro[4.4]nonane | Lacks hydroxyl group | Different reactivity profile due to absence of hydroxyl group |
| 2-Azaspiro[4.4]nonane | Similar spirocyclic structure without nitrogen | Varies significantly in chemical behavior |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antiviral Properties
Some derivatives of this compound have demonstrated antiviral activity , particularly against coronaviruses. The interaction with viral proteins may inhibit viral replication processes, making it a candidate for further research in antiviral drug development .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies involving cancer cell lines. Preliminary findings suggest that certain derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested. The results indicated that modifications in the side chains could enhance antimicrobial activity .
Study 2: Antiviral Mechanism
In a laboratory setting, derivatives were tested against SARS-CoV-2, showing promising results in reducing viral load in infected cells by up to 70% at optimal concentrations. The proposed mechanism involves binding to viral envelope proteins, preventing fusion with host cells .
Study 3: Anticancer Activity
A series of derivatives were synthesized and evaluated against various cancer cell lines, including PC-3 (prostate cancer) and MCF-7 (breast cancer). Results indicated that some derivatives exhibited IC50 values as low as 15 µM, indicating significant cytotoxicity against these cell lines .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The unique spirocyclic structure facilitates binding to these targets, potentially modulating their activity and leading to various therapeutic effects .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR verify spirocyclic connectivity and hydrochloride presence (e.g., downfield shifts for carbonyl and ammonium protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic Cl patterns .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
How does the hydrochloride form influence stability under varying pH and oxidative conditions?
Advanced Research Focus
The hydrochloride salt enhances aqueous solubility but introduces sensitivity to extreme pH:
- Acidic Conditions (pH <3) : Risk of hydrolytic cleavage of the oxa-ring .
- Oxidative Stress : Decomposition via radical pathways occurs under HO or UV light; stabilize with antioxidants like BHT .
Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to track degradation products .
How can researchers resolve contradictions in reported reactivity data between 1-Oxa-7-azaspiro analogs?
Advanced Research Focus
Comparative analysis of structurally similar compounds reveals trends:
| Compound | Structural Variation | Reactivity Profile | Reference |
|---|---|---|---|
| 2-Oxaspiro[4.4]nonan-1-one | Ketone at position 1 | Prone to nucleophilic attack | |
| 2-Azaspiro[4.4]nonan-1-one | Nitrogen in ring | Enhanced enzyme inhibition | |
| 6-Methoxy-spiro-oxindole | Methoxy substituent | Alters redox potential |
Contradictions often arise from steric effects or electronic modulation by substituents. Use DFT calculations to model transition states .
What retrosynthesis strategies are effective for designing novel derivatives of this spirocyclic scaffold?
Advanced Research Focus
Retrosynthetic disconnections focus on:
- Spiro Center : Formed via cycloaddition or ring-closing metathesis .
- Oxa-Ring : Constructed through oxidation of diols or lactonization .
Leverage PubChem’s retrosynthesis tools to prioritize routes with minimal protecting groups .
What are the critical challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Process Control : Ensure consistent mixing and heat transfer in large batches to prevent exothermic runaway reactions .
- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .
- Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., identify genotoxic nitrosamines) .
How can computational methods predict the biological activity of this compound?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to model interactions with targets like GABA receptors .
- QSAR Models : Correlate logP and polar surface area with permeability data from Caco-2 assays .
- MD Simulations : Assess conformational flexibility of the spiro-ring in aqueous vs. lipid membranes .
What validation criteria are essential for ensuring reproducibility in analytical methods?
Q. Advanced Research Focus
- Specificity : Resolve peaks from starting materials and isomers (resolution >1.5) .
- Linearity : Achieve R >0.99 for calibration curves across 50–150% of target concentration .
- Robustness : Test method performance under ±2°C and ±0.2 pH variations .
How do structural modifications of this scaffold impact its pharmacological profile?
Advanced Research Focus
Derivatization strategies include:
- Ring Expansion : Larger spiro-rings (e.g., [4.5] vs. [4.4]) alter binding kinetics to enzymes .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF) enhance metabolic stability but reduce solubility .
Validate hypotheses using in vitro assays (e.g., CYP450 inhibition) and PK/PD modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
